2,3-Dihydro-1H-1,2-benzodiazepine
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Overview
Description
2,3-Dihydro-1H-1,2-benzodiazepine is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties. The structure of this compound consists of a seven-membered diazepine ring fused to a benzene ring, which imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-1,2-benzodiazepine typically involves the cyclocondensation of 1,2-diamines with ketones or enones. One common method is the reaction of o-phenylenediamine with acetone in the presence of ethanol under microwave irradiation, which results in the formation of the benzodiazepine ring . Another approach involves the use of catalytic amounts of γ-Fe2O3@SiO2/Ce(OTf)3 in ethanol at ambient temperature to achieve high yields .
Industrial Production Methods
Industrial production of this compound often employs continuous flow chemistry techniques. This method allows for efficient and scalable synthesis by combining a nucleophilic aromatic substitution reaction with a subsequent reduction and cyclocondensation . The use of continuous flow reactors ensures consistent product quality and reduces reaction times.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-1,2-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzodiazepine-2,3-dicarboxylates.
Reduction: Reduction reactions can convert nitro groups to amines, facilitating further cyclization.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as γ-Fe2O3@SiO2/Ce(OTf)3 for cyclocondensation reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzodiazepines, which can exhibit different pharmacological properties depending on the substituents introduced during the reactions .
Scientific Research Applications
2,3-Dihydro-1H-1,2-benzodiazepine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-1,2-benzodiazepine involves its interaction with central benzodiazepine receptors, which are associated with inhibitory GABA (gamma-aminobutyric acid) receptors . This interaction enhances the binding activity of GABA, leading to increased inhibitory effects in the central nervous system. The compound’s effects include muscle relaxation, decreased anxiety, and general CNS depression .
Comparison with Similar Compounds
2,3-Dihydro-1H-1,2-benzodiazepine can be compared with other benzodiazepines such as diazepam, clonazepam, and oxazepam . While these compounds share a similar core structure, this compound is unique due to its specific substitution pattern and the resulting pharmacological profile. Similar compounds include:
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Clonazepam: Used primarily as an anticonvulsant.
Oxazepam: Commonly prescribed for anxiety and insomnia.
Properties
IUPAC Name |
2,3-dihydro-1H-1,2-benzodiazepine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-6-9-8(4-1)5-3-7-10-11-9/h1-6,10-11H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWWYOKRVNYQHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=CC=CC=C2NN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10493444 |
Source
|
Record name | 2,3-Dihydro-1H-1,2-benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10493444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55379-60-7 |
Source
|
Record name | 2,3-Dihydro-1H-1,2-benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10493444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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